2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring fused with a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid typically involves the reaction of 5-amino-3-(furan-2-yl)-1H-pyrazole with bromoacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-3-(thien-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-(5-Amino-3-(pyridin-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-(5-Amino-3-(furan-2-yl)-1h-pyrazol-1-yl)acetic acid is unique due to the presence of both furan and pyrazole rings, which confer specific chemical and biological properties. The furan ring enhances the compound’s aromaticity and reactivity, while the pyrazole ring provides additional sites for functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H9N3O3 |
---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H9N3O3/c10-8-4-6(7-2-1-3-15-7)11-12(8)5-9(13)14/h1-4H,5,10H2,(H,13,14) |
InChI-Schlüssel |
LYVMEOQBDHGATN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NN(C(=C2)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.